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molecular formula C14H12N2O2S3 B8362252 7-(4-Methanesulfonyl-phenyl)-4-methylsulfanylthieno[3,2-d]pyrimidine

7-(4-Methanesulfonyl-phenyl)-4-methylsulfanylthieno[3,2-d]pyrimidine

Cat. No. B8362252
M. Wt: 336.5 g/mol
InChI Key: RMMJSLNQTMLFEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853213B2

Procedure details

7-bromo-4-methylsulfanylthieno[3,2-d]pyrimidine (270 mg, 1.0 mmol) was added to 1,4-dioxane (10 mL), and 4-methanesulfonyl-phenylboronic acid (310 mg, 1.6 mmol), tetrakis(triphenylphosphine)palladium(0) (71 mg, 0.062 mmol), and 2N aqueous sodium carbonate (3.1 mL, 3.1 mmol) were sequentially added thereto. The air present in the reaction mixture was removed using a nitrogen balloon, and the reaction mixture was heated to 100° C. and stirred for 4 hours. The reaction was terminated by addition of sodium bicarbonate, and the reaction mixture was extracted twice with ethyl acetate. The collected organic layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain a foamy residue. The residue was crystallized in the presence of diethyl ether to obtain the title compound (260 mg) as a yellowish solid.
Quantity
270 mg
Type
reactant
Reaction Step One
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
71 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:6]2[N:7]=[CH:8][N:9]=[C:10]([S:11][CH3:12])[C:5]=2[S:4][CH:3]=1.[CH3:13][S:14]([C:17]1[CH:22]=[CH:21][C:20](B(O)O)=[CH:19][CH:18]=1)(=[O:16])=[O:15].C(=O)([O-])[O-].[Na+].[Na+]>C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.O1CCOCC1>[CH3:13][S:14]([C:17]1[CH:22]=[CH:21][C:20]([C:2]2[C:6]3[N:7]=[CH:8][N:9]=[C:10]([S:11][CH3:12])[C:5]=3[S:4][CH:3]=2)=[CH:19][CH:18]=1)(=[O:16])=[O:15] |f:2.3.4,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
270 mg
Type
reactant
Smiles
BrC1=CSC2=C1N=CN=C2SC
Name
Quantity
310 mg
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)B(O)O
Name
Quantity
3.1 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
71 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were sequentially added
CUSTOM
Type
CUSTOM
Details
The air present in the reaction mixture was removed
CUSTOM
Type
CUSTOM
Details
The reaction was terminated by addition of sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture was extracted twice with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The collected organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a foamy residue
CUSTOM
Type
CUSTOM
Details
The residue was crystallized in the presence of diethyl ether

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(C=C1)C1=CSC2=C1N=CN=C2SC
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: CALCULATEDPERCENTYIELD 77.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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